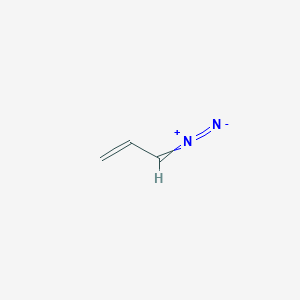

1-Diazo-2-propene

Description

Significance within Diazo Compound Chemistry

Diazo compounds are characterized by the presence of two linked nitrogen atoms at a terminal position of an organic molecule. wikipedia.org The chemistry of aliphatic diazo compounds dates back to 1883 with the synthesis of ethyl diazoacetate by Theodor Curtius. pageplace.deresearchgate.net These compounds are prized for their ability to serve as precursors to highly reactive carbenes and to participate in a variety of transformations, including cyclopropanations, C-H insertion reactions, and 1,3-dipolar cycloadditions. wikipedia.orglongdom.orgconstructor.university

1-Diazo-2-propene belongs to the subclass of α,β-unsaturated diazo compounds. This unsaturation introduces additional modes of reactivity compared to its saturated counterparts. The vinyl group can act as a two-carbon unit in cyclization reactions, allowing the diazo functional group to be retained in the final products. researchgate.net This dual reactivity makes vinyldiazomethane and its derivatives particularly valuable in synthetic strategies that aim to build molecular complexity in a controlled and efficient manner.

Role as a Precursor to Reactive Intermediates

A primary role of this compound in chemical reactions is its function as a precursor to reactive intermediates. Upon thermal, photochemical, or transition-metal-catalyzed decomposition, it readily extrudes molecular nitrogen (N₂) to generate a vinylcarbene. wikipedia.orgrsc.org Carbenes are highly reactive species with a neutral, divalent carbon atom, and they are key intermediates in a wide array of synthetic transformations. longdom.orgrsc.org

The vinylcarbene generated from this compound can undergo several subsequent reactions:

Cyclopropanation: The carbene can react with alkenes to form vinylcyclopropanes. acs.orgcam.ac.uk

C-H Insertion: It can insert into carbon-hydrogen bonds, creating new carbon-carbon bonds. longdom.orgnih.gov

Rearrangements: Vinylcarbenes are also prone to rearrangements, such as the Wolff rearrangement, to form more stable species like ketenes. nih.gov

Furthermore, in the presence of transition metals like rhodium, copper, or iron, this compound can form metal-carbene complexes (metalloenolcarbenes). worldscientific.comoup.comthieme-connect.com These intermediates exhibit unique reactivity and selectivity, often differing from the corresponding free carbene. The steric and electronic properties of the metal and its ligands can be fine-tuned to control the outcome of the reaction, enabling regio- and enantioselective transformations. worldscientific.com

Historical Development of Unsaturated Diazo Compound Chemistry

The study of diazo compounds began in the late 19th century with Peter Griess's discovery in 1858, followed by Theodor Curtius's synthesis of the first α-diazocarbonyl compound, ethyl diazoacetate, in 1883. wikipedia.orgpageplace.desioc.ac.cn The early 20th century saw significant developments, including the Wolff rearrangement of α-diazoketones. sioc.ac.cn

The systematic investigation of α,β-unsaturated diazoketones and other unsaturated diazo compounds is a more recent development. Early attempts to synthesize these compounds often resulted in low yields. sioc.ac.cn A key breakthrough was the development of the "diazo transfer" technique by Regitz, which provided a more general and efficient method for preparing diazocarbonyl compounds. wikipedia.orgsioc.ac.cn

In recent decades, the chemistry of unsaturated diazo compounds, including vinyldiazomethane derivatives, has expanded rapidly. This has been driven by the development of new catalytic systems, particularly those based on transition metals, which have enabled a wide range of selective transformations. worldscientific.comthieme-connect.com Researchers have explored their utility in cycloaddition reactions, C-H functionalization, and the synthesis of complex heterocyclic structures, solidifying their importance as versatile reagents in modern organic chemistry. researchgate.netnsf.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g/mol |

| Appearance | Yellow gas (simplest form, diazomethane) |

| Synonyms | Vinyldiazomethane |

| Key Functional Groups | Diazo (-N₂), Vinyl (-CH=CH₂) |

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Intermediate | Typical Products |

| Cyclopropanation | Vinylcarbene | Vinylcyclopropanes |

| C-H Insertion | Vinylcarbene | Functionalized alkenes |

| [3+2] Cycloaddition | 1,3-dipole | Pyrazolines, Pyrazoles |

| Transition Metal-Catalyzed Reactions | Metal-carbene complex | Various heterocycles, cycloadducts |

Structure

3D Structure

Properties

CAS No. |

2032-04-4 |

|---|---|

Molecular Formula |

C3H4N2 |

Molecular Weight |

68.08 g/mol |

IUPAC Name |

3-diazoprop-1-ene |

InChI |

InChI=1S/C3H4N2/c1-2-3-5-4/h2-3H,1H2 |

InChI Key |

AJYIGJXFGZQYHI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diazo 2 Propene and Analogous Unsaturated Diazo Systems

General Approaches to Diazoalkene Synthesis

General strategies for synthesizing diazoalkenes often involve the transformation of nitrogenous precursors or the modification of existing diazo compounds. These methods aim to introduce the diazo functionality adjacent to an unsaturated system.

Oxidation of Hydrazones and Related Nitrogenous Precursors

The oxidation of hydrazones is a widely employed method for generating diazo compounds, including unsaturated variants. This approach typically involves the dehydrogenation of a hydrazone to form the corresponding diazoalkane.

Several oxidizing agents and conditions have been reported:

Metal-mediated oxidation: Bi(V) compounds, such as Ph₃Bi(OAc)₂, can catalyze the oxidation of hydrazones in the presence of sodium perborate (B1237305) monohydrate (NaBO₃·H₂O) as a terminal oxidant. This method has been successfully applied to produce various diazo compounds in good yields. organic-chemistry.org Similarly, manganese dioxide (MnO₂) has been utilized to convert hydrazones into diazo compounds, with reported yields up to 87% for certain substrates. youtube.com Mercury(II) oxide (HgO) has also been historically used for the preparation of diazoalkanes like 2-diazopropane (B1615991) from acetone (B3395972) hydrazone, often yielding 70-90% of the product. orgsyn.org

Hypervalent iodine reagents: Iodosylbenzene (PhIO) serves as a metal-free oxidant for the generation of non-stabilized diazoalkanes from free hydrazones. This method is particularly useful for highly reactive diazo compounds and can be integrated into in situ cyclopropanation reactions. rsc.orgsemanticscholar.orgresearchgate.net

Electrochemical methods: Electrochemical synthesis offers a greener alternative, providing diazo compounds from hydrazones in high yields (up to 99%) under mild conditions. This approach avoids the use of harsh and toxic chemical oxidants, requiring only sub-equivalent amounts of iodide (KI) to mediate the reaction. This method has shown utility for synthesizing diazoesters with unsaturated ester parts, such as allyl esters, achieving yields of 98%. organic-chemistry.orggre.ac.uk

Activated Dimethyl Sulfoxide (B87167) (DMSO): "Activated" dimethyl sulfoxide can efficiently dehydrogenate hydrazones to diazo compounds at low temperatures (-78°C). This method allows for the isolation of stable diazo species in high yields or their direct use in subsequent reactions. organic-chemistry.org

Table 1: Examples of Hydrazone Oxidation for Diazo Compound Synthesis

| Hydrazone Type | Oxidant / Conditions | Yield (%) | Reference |

| General Hydrazones | Bi(V) catalyst, NaBO₃·H₂O | Very good | organic-chemistry.org |

| General Hydrazones | Electrochemical (anodic oxidation), KI | Up to 99 | organic-chemistry.orggre.ac.uk |

| General Hydrazones | "Activated" DMSO, -78°C | High | organic-chemistry.org |

| Free Hydrazones (non-stabilized diazoalkanes) | Iodosylbenzene (PhIO) | Good | rsc.orgsemanticscholar.orgresearchgate.net |

| General Hydrazones | Manganese dioxide (MnO₂) | 87 | youtube.com |

| Acetone Hydrazone | Yellow mercury(II) oxide, KOH/ethanol, diethyl ether, reduced pressure | 70-90 | orgsyn.org |

| Hydrazones with unsaturated ester parts | Electrochemical (anodic oxidation), KI (for allyl ester) | 98 | gre.ac.uk |

Diazo Transfer Reactions to Vinylic Substrates

Diazo transfer reactions involve the direct transfer of a diazo group from a suitable donor, typically a sulfonyl azide (B81097), to an acceptor molecule. This method is particularly versatile for synthesizing various diazo compounds, including diazoalkenes. The acceptor usually needs an acidic α-position to facilitate the transfer. scielo.br

Key aspects and examples include:

Sulfonyl azides as donors: Common diazo transfer reagents include p-toluenesulfonyl azide (tosyl azide) and p-acetamidobenzenesulfonyl azide (p-ABSA). youtube.comscielo.brorgsyn.org Trifluoromethanesulfonyl azide (triflyl azide) has also been developed for the efficient preparation of α-nitro-α-diazocarbonyl derivatives. researchgate.net

Mechanism: The general mechanism involves the reaction of a sulfonyl azide with an active methylene (B1212753) compound (the acceptor) in the presence of a base. This forms an intermediate that then eliminates the sulfonamide byproduct, yielding the diazo compound. youtube.comscielo.br

Application to Diazoalkenes: Diazo transfer with p-tosyl azide has been explicitly reported for the synthesis of certain diazoalkenes. researchgate.net More recently, room-temperature stable diazoalkenes, including pyridine-derived diazoalkenes, have been synthesized via diazo transfer from azides. acs.org

Chemical Modifications of Existing Diazoalkanes

This approach involves transforming a pre-existing diazoalkane into a diazoalkene while retaining the diazo functionality. Such modifications typically occur on the alkyl chain.

Substitution reactions: The hydrogen atom on the diazomethyl carbon of terminal and acyclic diazoalkanes can be replaced by electrophilic reagents. This allows for halogenation, metalation, nitration, and alkylation reactions, leading to novel substituted diazo compounds. scielo.br While these examples primarily focus on diazocarbonyls, the principle of modifying the alkyl substituent while preserving the diazo group is applicable to the synthesis of unsaturated diazo systems.

Cross-coupling and rearrangement: A novel blue light-induced diazo cross-coupling reaction has been reported, leading to the synthesis of allyldiazo compounds. This process involves a reshuffling of functionalities between simple diazo and vinyldiazo systems through sequential cyclopropenation, (3+2) cycloaddition, and ring-opening rearrangement processes. This method is notable for discriminating between two diazo compounds towards free carbene formation, ultimately repositioning olefinic carbons and substituents. rsc.org

Targeted Synthesis of Vinyldiazomethanes

The synthesis of vinyldiazomethanes, including 1-Diazo-2-propene, often leverages specific reaction pathways designed to introduce the vinyl group directly or through intermediates that inherently lead to the vinyldiazo structure.

Preparation of Alkylidenecarbene Precursors (e.g., 1-Diazoethenes)

Alkylidenecarbenes are highly reactive intermediates that can rearrange to form alkynes. Their precursors, such as diazoethenes, are often transient species but are crucial in certain synthetic routes.

Seyferth-Gilbert Homologation: This reaction is a prominent method for converting aldehydes and ketones into homologous alkynes, with diazoethenes proposed as unstable intermediates. The reaction involves the base-promoted addition of dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) to aldehydes or aryl ketones at low temperatures. The resulting diazoethenes rapidly decompose at -78°C, releasing nitrogen and generating alkylidenecarbenes, which then rearrange to alkynes. organic-chemistry.orgorganic-chemistry.orgresearchgate.networdpress.com

Wittig-type reactions: Trimethylsilyl-protected β-hydroxy ketones can be converted into vinyl chlorides via a Wittig reaction, which serve as synthetic precursors to alkylidenecarbenes. acs.org

α-Elimination of 1-halo alkenes: This method provides a pathway to alkylidenecarbenes, which can then undergo intramolecular C-H insertion reactions to form cyclic systems. udel.edu

From α-cyano mesylates or α-cyano phosphates: Exposure of α-cyano mesylates or α-cyano phosphates to trimethylsilylazide (TMS-N₃) can generate alkylidene carbenes through the loss of two equivalents of nitrogen from an intermediate alkylidene tetrazole. udel.edu

Generation from α-Diazo Carbonyl Compounds with Alkenyl Moieties

This approach directly targets vinyldiazomethanes by starting from α-diazo carbonyl compounds that already possess or can be readily modified to include an alkenyl moiety.

Reduction and Dehydration of α-Diazo-β-Keto Esters: A convenient synthesis of vinyldiazomethanes involves the sodium borohydride (B1222165) reduction of α-diazo-β-keto esters. The resulting α-diazo-β-hydroxy esters are then subjected to phosphorus oxychloride-induced dehydration to afford the desired vinyldiazomethanes. researchgate.net This is a direct and efficient route for preparing a series of such compounds.

Reactivity of Vinyl Diazo Compounds: Vinyl diazo compounds are known to participate in metal-free electrophilic addition reactions, forming vinyl diazonium ion intermediates. These highly reactive intermediates can undergo diverse transformations, leading to various substituted α-diazo esters. researchgate.net While this describes the reactivity, it underscores the existence and utility of such compounds, implying their targeted generation.

Nucleophilic addition of α-diazocarbonyl compounds: α-Diazocarbonyl compounds can act as nucleophiles, and their anionic forms can react with carbonyls or imines to yield β-hydroxy or β-amino α-diazocarbonyl compounds. scielo.brcardiff.ac.uk These adducts could potentially be further transformed to introduce an alkenyl moiety, though this would involve additional steps.

Fundamental Reactivity and Mechanistic Investigations of 1 Diazo 2 Propene Derivatives

Generation and Spectroscopic Elucidation of Reactive Intermediates

The decomposition of 1-diazo-2-propene and its derivatives is a gateway to a variety of highly reactive intermediates. The specific intermediate formed is highly dependent on the reaction conditions, such as the presence of transition metal catalysts, light, or heat. Understanding the generation and characteristics of these transient species is fundamental to controlling the outcome of subsequent reactions.

Formation of Free Carbenes from this compound Decomposition

The decomposition of this compound, typically through photolysis or thermolysis, leads to the extrusion of molecular nitrogen and the formation of a free vinylcarbene. masterorganicchemistry.comlibretexts.org These carbenes are neutral, divalent carbon species that are highly reactive and typically short-lived. The photolysis of diazoalkanes like diazoethane (B72472) has been investigated in the gas phase, with product analysis supporting a mechanism involving the production and subsequent reactions of the corresponding carbene. rsc.org

Due to their high reactivity, direct observation of free vinylcarbenes is challenging. Spectroscopic studies often require specialized techniques such as matrix isolation at cryogenic temperatures. For instance, the irradiation of vinylchlorodiazirines, precursors to vinylcarbenes, in a nitrogen matrix at 8 K allowed for the first direct spectroscopic characterization of singlet vinylcarbenes. acs.orgnih.gov These trapped carbenes were analyzed using infrared (IR) and UV/vis spectroscopy, with computational modeling aiding in the interpretation of the spectra. acs.orgnih.gov The spectra obtained are consistent with a localized carbene structure. nih.gov Upon visible irradiation, these carbenes readily undergo cyclization to form the corresponding cyclopropenes. acs.orgnih.gov

The photochemical decomposition process can be wavelength-dependent. Studies on related diazo compounds have shown that different light wavelengths can generate the carbene in different electronic states (e.g., a relaxed, closed-shell singlet state vs. a vibrationally excited, open-shell excited state), which can influence the subsequent reaction pathways. nsf.gov

| Intermediate | Precursor | Generation Method | Spectroscopic Data (UV/vis) | Key Observation |

| Vinylchlorocarbene | Vinylchlorodiazirine | Irradiation (8 K in N₂ matrix) | λₘₐₓ ≈ 360-380 nm | Consistent with a localized singlet carbene structure. acs.orgnih.gov |

| 1-Methylvinylchlorocarbene | 1-Methylvinylchlorodiazirine | Irradiation (8 K in N₂ matrix) | λₘₐₓ ≈ 380-400 nm | Cyclizes to the corresponding cyclopropene (B1174273) upon visible irradiation. acs.orgnih.gov |

Characterization of Metal-Carbene Complexes (Metallocarbenes, Carbenoids)

In the presence of transition metal catalysts, the decomposition of this compound does not yield a free carbene. Instead, a metal-carbene complex, also referred to as a metallocarbene or carbenoid, is formed. wikipedia.orgnih.gov This process is central to many synthetically useful transformations, as the metal modulates the reactivity and selectivity of the carbene moiety. nih.govnsf.gov A wide range of metals, including rhodium, ruthenium, copper, and iron, are known to catalyze carbene transfer from diazo compounds. nih.govrsc.orgrsc.orgoup.com

These metal-carbene intermediates are generally electrophilic at the carbene carbon. nih.govnih.gov They are often classified into two main types: Fischer carbenes, which are typically formed with low-oxidation-state metals and feature a more electrophilic carbene carbon, and Schrock carbenes, which involve high-oxidation-state metals and have a more nucleophilic carbene carbon. wikipedia.orglibretexts.org Vinylcarbenes formed with late transition metals like rhodium and ruthenium are generally considered electrophilic. nih.govnih.gov

The formation of metal-vinylcarbene complexes has been confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). nih.gov Ruthenium-vinylcarbene complexes, for example, display characteristic downfield resonances in both proton (¹H) and carbon (¹³C) NMR spectra. The carbene proton (Hα) typically appears at δ 19-20 ppm, while the carbene carbon (Cα) resonates at δ 288-291 ppm. nih.gov The synthesis of stable copper(I) carbene complexes has also been achieved, with characterization by ¹H and ¹³C NMR spectroscopy confirming their structure. ias.ac.in

| Metal Complex Type | Metal Center | Typical ¹H NMR (Carbene Hα) | Typical ¹³C NMR (Carbene Cα) | Reference |

| Ruthenium-Vinylcarbene | Ru | δ 19.26 - 19.70 ppm | δ 288.4 - 291.1 ppm | nih.gov |

| Rhodium-Azavinyl Carbene | Rh | Not specified | Not specified | nih.gov |

| Copper(I) Carbene | Cu | Not specified | Signals similar to other characterized carbenes | ias.ac.in |

Exploration of Ylide Intermediates (e.g., Carbonyl Ylides, Thiocarbonyl Ylides)

The electrophilic metal-carbene complexes generated from this compound can be intercepted by Lewis bases, such as molecules containing heteroatoms with lone pairs (e.g., oxygen, sulfur), to form ylide intermediates. researchgate.netnih.gov An ylide is a neutral dipolar molecule containing a formal negative charge on a carbon atom and a formal positive charge on an adjacent heteroatom. nih.gov

The formation of an oxonium ylide, for example, occurs when the carbene center interacts with an oxygen atom, such as from a carbonyl group or an ether. This process has been demonstrated in intramolecular reactions where a rhodium carbenoid, generated from a diazoketone, reacts with a nearby phenoxy oxygen to form a five-membered cyclic oxonium ylide. scielo.org.mx This highly reactive ylide intermediate can then undergo rapid subsequent transformations, such as a nih.govresearchgate.net-sigmatropic rearrangement, to yield a stable final product. scielo.org.mx Similarly, reactions with sulfur-containing compounds can lead to the formation of thiocarbonyl ylides. These ylide-forming reactions are crucial steps in many complex molecular constructions. researchgate.net

Intermediacy of Radical Species in Diazoalkene Transformations

While carbene-mediated pathways are dominant, the decomposition of diazoalkenes can also proceed through radical intermediates under specific conditions. researchgate.netnih.govacs.org This alternative mechanistic manifold is often accessed using photoredox catalysis or certain transition metals like iron. researchgate.netacs.org Instead of forming a two-electron carbene species, these methods facilitate a one-electron process.

The generation of a carbon-centered radical from a diazo compound typically involves a proton-coupled electron transfer (PCET) or a single-electron transfer (SET) from an excited photocatalyst. researchgate.netacs.org This process results in the formation of an electrophilic carbon radical with the concomitant release of dinitrogen. acs.org This radical species can then engage in reactions distinct from those of carbenes, such as addition to alkenes to generate a new nucleophilic alkyl radical, which can be trapped by other reagents. researchgate.netacs.org The involvement of radical species is often confirmed by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. researchgate.net This radical-based strategy offers complementary reactivity to the more established carbene chemistry. researchgate.net

Mechanisms of Dinitrogen Extrusion and Carbene Formation

The fundamental step in the reactivity of this compound is the loss of a molecule of dinitrogen (N₂), a highly stable byproduct that provides a strong thermodynamic driving force for the reaction. libretexts.orgpearson.com This dinitrogen extrusion, or decomposition, can be initiated thermally or photochemically. rhhz.net The precise mechanism of N₂ release can vary, influencing the nature of the reactive intermediate that is formed.

In general, two primary pathways are considered for the extrusion of dinitrogen from diazenes to form carbon-based reactive species: a concerted mechanism involving the simultaneous scission of both C-N bonds, or a stepwise scission via a transient diazinyl radical intermediate. rhhz.net The structure of the diazo compound can influence which pathway is favored. rhhz.net For metal-catalyzed reactions, the process involves the initial formation of a metal-diazo adduct, followed by the extrusion of N₂ to generate the metallocarbene. nih.gov

Kinetic Studies of Nitrogen Release from Diazoalkenes

Kinetic studies of the thermal decomposition of diazo compounds are crucial for understanding reaction mechanisms and for the safe handling of these high-energy compounds. nsf.govacs.org Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability of diazo compounds. acs.org

DSC studies on a range of diazo compounds have shown that decomposition is a significant exothermic event, corresponding to the formation of N₂ gas and a reactive carbene. acs.org The onset temperatures for thermal decomposition typically fall between 75–160 °C, with the specific temperature being sensitive to the electronic properties of the substituents on the diazo compound. The average enthalpy of decomposition (ΔH_D) for diazo compounds without other energetic functional groups is approximately -102 kJ mol⁻¹. acs.org

Detailed kinetic modeling has been performed for the thermal decomposition of compounds like ethyl diazoacetate (EDA). A study conducted in a microtube reactor proposed a three-step reaction mechanism and developed a kinetic model that accurately described the transformation of species during decomposition. Such models are more informative than simple apparent kinetics and are valuable for process modeling and regulation.

| Compound Type | Substituent Effect | Typical Onset Temp. (°C) | Avg. ΔH_D (kJ mol⁻¹) | Analytical Method |

| Aryldiazoacetates | Electron-donating groups lower stability | 75 - 120 | ~ -102 | DSC acs.org |

| Alkyldiazoacetates | Varies with structure | 85 - 160 | ~ -102 | DSC/TGA acs.org |

| Ethyl Diazoacetate | (Reference) | ~85 (mass loss initiation) | - | TGA acs.org |

Influence of Electronic and Steric Factors on Activation Energy

The activation energy for the decomposition of this compound and its derivatives, which typically proceeds via the extrusion of molecular nitrogen (N₂), is profoundly influenced by both electronic and steric factors. These factors can either stabilize or destabilize the transition state, thereby altering the reaction rate.

Electronic Effects: The nature of substituents on the diazoalkene framework plays a critical role in determining the activation energy for N₂ release. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the stability of the transition state.

Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing in nature tend to lower the activation energy for N₂ elimination. nih.gov This is attributed to their ability to stabilize the developing negative charge on the carbon atom adjacent to the diazo group in the transition state. By delocalizing this charge, EWGs weaken the carbon-nitrogen bond, facilitating its cleavage. chemrxiv.org For instance, studies on α-diazocarbonyl compounds have shown that the presence of EWGs leads to a more pronounced electronic effect, which can significantly influence the stability of the transition structure. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups generally increase the activation energy for N₂ extrusion. These groups increase the electron density on the carbon atom bearing the diazo functionality, which strengthens the C-N bond and destabilizes the transition state for N₂ loss. Theoretical calculations have indicated that for azoalkanes with electron-donating substituents, a concerted denitrogenation mechanism is preferred, with a higher activation energy compared to derivatives with electron-withdrawing groups. researchgate.net

A computational study combining Density Functional Theory (DFT) and machine learning on a range of diazo compounds revealed a correlation between the partial charges on the carbene carbon and the terminal nitrogen atom with the activation energy. nih.gov Molecules with a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen exhibited a lower energy barrier for N₂ elimination. nih.gov A more positive charge on the carbon atom diminishes the π-donor capability of the carbene lone pair to the π* orbital of N₂, weakening the C-N bond. nih.gov

Steric Factors: Steric hindrance around the diazo group can also impact the activation energy. Bulky substituents can introduce steric strain in the ground state of the diazoalkene. This strain may be partially released in the transition state, leading to a lower activation energy. However, severe steric hindrance can also impede the necessary geometric rearrangements for N₂ extrusion, potentially increasing the activation barrier. In a study on the thermal decomposition of disubstituted 1,1'-diphenyl-1,1'-azoethanes, it was observed that nonbonding interactions between ortho-substituents could restrict rotation and increase the rate of decomposition, suggesting a significant steric contribution.

The interplay of these electronic and steric effects is crucial for predicting the reactivity of this compound derivatives and for designing precursors that release N₂ under specific conditions.

Theoretical Analyses of Electronic Structure and Stability of Diazoalkenes

Theoretical analyses, primarily through quantum mechanical calculations, have provided deep insights into the electronic structure and stability of diazoalkenes, including this compound. These studies are fundamental to understanding their reactivity.

The electronic structure of diazoalkenes can be described by resonance structures, with significant contributions from both a neutral diazo form and a zwitterionic diazonium form. The relative contribution of these resonance structures influences the geometry and reactivity of the molecule. Theoretical analysis of the parent diazoethylene (H₂C=C=N₂) predicted a strongly bent geometry. researchgate.net

A key aspect of the electronic structure is the nature of the carbon-nitrogen bond. The stability of diazoalkenes is intrinsically linked to the strength of this bond. The interaction between the carbene fragment and the N₂ moiety can be described in terms of frontier molecular orbitals. There is an electron donation from the lone pair of the N₂ molecule to the unoccupied p orbital of the carbene, and a π back-bonding interaction from the carbene's lone pair to the π* orbital of the nitrogen molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) in many diazo compounds is significantly localized on the carbene portion, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly on the diazo part. nih.gov

The stability of diazoalkenes is influenced by the substituents attached to the carbon skeleton. Donor-substituted diazoalkenes tend to have a shorter C-N bond and a longer N-N bond, favoring the diazo resonance structure. researchgate.net This electronic configuration can also influence the ground state of the vinylidene carbene formed upon N₂ loss, with donor-substituted diazoalkenes potentially leading to triplet ground-state vinylidenes. researchgate.net

Computational studies have also explored the stability of various isomers of diazoalkenes. For instance, theoretical investigations into substituted carbenes and their precursors help in understanding their relative stabilities and potential for rearrangement. acs.org The energy gap between the HOMO and LUMO is another indicator of kinetic stability; a larger gap generally implies greater stability.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex reaction pathways of this compound and its derivatives. DFT calculations allow for the mapping of potential energy surfaces, providing detailed mechanistic insights into various transformations.

One of the most extensively studied reactions of diazoalkenes with DFT is the [3+2] cycloaddition , also known as a 1,3-dipolar cycloaddition. In this reaction, the diazoalkene acts as a 1,3-dipole, reacting with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. DFT calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.commdpi.com For many 1,3-dipolar cycloadditions, DFT studies have investigated the regioselectivity, explaining why one regioisomer is formed preferentially over another by analyzing the activation energies of the competing pathways. mdpi.comresearchgate.net

DFT has also been employed to investigate the thermal decomposition of diazo compounds, which involves the extrusion of N₂ to form a carbene intermediate. nih.govresearchgate.net These studies can model the transition state for N₂ loss and calculate the associated activation energy, providing a quantitative measure of the compound's thermal stability. chemrxiv.org

Furthermore, DFT is used to explore the subsequent reactions of the carbene intermediate, such as insertion reactions into C-H or O-H bonds. researchgate.net For instance, in the reaction of diazo compounds with phenols catalyzed by transition metals, DFT calculations have been used to compare the energy barriers for O-H insertion versus C-H insertion, thereby predicting the chemoselectivity of the reaction. researchgate.net

The influence of catalysts, such as transition metals, on the reaction pathways of diazo compounds is another area where DFT provides crucial insights. DFT can model the formation of metal-carbene intermediates and their subsequent reactions, explaining the role of the catalyst in controlling the reaction's outcome and stereoselectivity. researchgate.net

Characterization of Transition States and Determination of Energy Barriers

A central aspect of computational studies on the reactivity of this compound is the characterization of transition states and the determination of the energy barriers associated with different reaction pathways. This information is critical for understanding reaction kinetics and predicting the feasibility of a particular transformation.

Using DFT and other quantum mechanical methods, researchers can locate the geometry of transition states, which are first-order saddle points on the potential energy surface. nih.gov Vibrational frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For the thermal decomposition of diazoalkenes, the transition state for N₂ extrusion is characterized, and the activation energy is calculated as the energy difference between the transition state and the ground state of the diazoalkene. chemrxiv.org These calculated energy barriers can then be correlated with experimental reaction rates. For example, in a study of α-diazocarbonyl derivatives, the activation barriers for N₂ release were found to range from 26.7 to 35.1 kcal/mol, depending on the substituents. chemrxiv.org

In the case of bimolecular reactions like [3+2] cycloadditions, DFT calculations are used to locate the transition states for the formation of different regioisomeric and stereoisomeric products. nih.govmdpi.com The calculated energy barriers for these competing pathways allow for the prediction of the reaction's selectivity. For instance, in the [3+2] cycloaddition of methyl azide (B81097) with propyne, DFT calculations at the B3LYP/6-31G(d) level showed similar high activation energies of 18.84 and 18.51 kcal/mol for the two regioisomeric pathways, explaining the lack of regioselectivity in the uncatalyzed reaction. mdpi.com

The table below provides illustrative data from DFT calculations on the activation energies for the decomposition of substituted diazo compounds, highlighting the influence of substituents.

| Substituent (R₁) | Backbone | Calculated Activation Energy (kcal/mol) for N₂ Release |

| -CF₃ | α-diazocarbonyl | Lower |

| -F | α-diazocarbonyl | |

| -OMe | α-diazocarbonyl | |

| -NMe₂ | α-diazocarbonyl | Higher |

| This table is a representation of the trend observed in a computational study where electron-donating ability increases from -CF₃ to -NMe₂. nih.gov |

Examination of Carbene Multiplicity (Singlet vs. Triplet States)

The extrusion of N₂ from this compound generates a vinylcarbene intermediate. A critical aspect of this intermediate is its spin multiplicity, which can be either a singlet or a triplet state. The multiplicity of the carbene has a profound impact on its structure, stability, and reactivity.

Singlet Carbenes: In a singlet carbene, the two non-bonding electrons are spin-paired in the same orbital. Singlet carbenes are typically sp² hybridized and have a bent geometry. They can exhibit both electrophilic and nucleophilic character. princeton.edu

Triplet Carbenes: In a triplet carbene, the two non-bonding electrons are unpaired and reside in different orbitals. Triplet carbenes have a multiplicity of 3 and behave as diradicals. princeton.edu

The energy difference between the singlet and triplet states is known as the singlet-triplet energy gap (ΔEST). nih.gov The ground state of the parent carbene, methylene (B1212753) (CH₂), is a triplet. However, the nature of the substituents on the carbene carbon can significantly influence the ΔEST.

For vinylcarbenes derived from this compound derivatives, the substituents will play a crucial role in determining the ground state multiplicity.

π-donating substituents (e.g., -OR, -NR₂) tend to stabilize the singlet state by donating electron density into the empty p-orbital of the singlet carbene. This can lower the energy of the singlet state relative to the triplet state, potentially making the singlet the ground state.

π-accepting substituents generally favor a triplet ground state. princeton.edu

Theoretical calculations are essential for predicting the singlet-triplet energy gaps of carbenes. Various computational methods, from DFT to high-level correlated wavefunction methods, have been used for this purpose. chemrxiv.org The choice of computational method can be critical for obtaining accurate predictions of ΔEST. chemrxiv.org The multiplicity of the carbene formed from this compound will dictate its subsequent reaction pathways. For example, singlet carbenes often undergo concerted reactions, while triplet carbenes typically react in a stepwise manner.

Machine Learning Approaches in Mechanistic Prediction for Diazo Compound Reactions

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the prediction of reaction outcomes and to elucidate reaction mechanisms, including those involving diazo compounds. digitellinc.commit.edu ML models can be trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, and products.

One approach involves training ML models to predict the activation energy for reactions, such as the N₂ release from diazo compounds. nih.gov By combining DFT calculations with ML, researchers have developed models that can predict the ease of carbene formation based on the chemical features of the diazo compound. nih.gov These models can identify key molecular descriptors that correlate with the activation energy, providing insights that can guide the design of new diazo compounds with desired reactivity. nih.gov

Another application of ML is the prediction of reaction outcomes. Given a set of reactants, an ML model can predict the major product(s) of a reaction. Some advanced models, like Reactron, go a step further by predicting the flow of electrons in a reaction, essentially proposing a reaction mechanism. arxiv.org These models are trained on vast databases of reaction mechanisms and can generate arrow-pushing diagrams for each mechanistic step. arxiv.org

ML can also be used in conjunction with high-throughput experimentation to build predictive models for reaction performance. nih.govprinceton.edu By generating a dataset of reactions with varying substrates, catalysts, and conditions, ML algorithms like random forests can be trained to predict the yield of a reaction. nih.gov This approach can be used to optimize reaction conditions and to explore the scope of a new reaction involving diazo compounds.

The integration of ML with computational chemistry and experimental data holds great promise for advancing our understanding of the reactivity of this compound and other diazo compounds. These approaches can accelerate the discovery of new reactions and facilitate the design of more efficient synthetic routes.

Pericyclic Reactions and Cycloadditions of 1 Diazo 2 Propene Derivatives

[2+1] Cycloadditions: Cyclopropanation

The [2+1] cycloaddition, commonly known as cyclopropanation, is a fundamental reaction in organic chemistry for constructing cyclopropane (B1198618) rings (PubChem CID: 6351) wikipedia.orgmasterorganicchemistry.com. This process typically involves the addition of a carbene or a carbenoid species to an alkene wikipedia.orgmasterorganicchemistry.com. Carbenes, which are neutral molecules with a divalent carbon containing only six valence electrons, are highly reactive and are usually generated in situ as reaction intermediates chem960.com. Diazo compounds, such as diazomethane (B1218177) (CH₂N₂), are well-established precursors to carbenes, releasing nitrogen gas (N₂) upon exposure to light, heat, or metal catalysis wikipedia.orgmasterorganicchemistry.comfishersci.atfishersci.nl.

While the general principles of carbene generation from diazo compounds and their subsequent cyclopropanation of alkenes are well-documented, specific detailed experimental data and research findings focusing solely on the [2+1] cycloaddition of 1-Diazo-2-propene itself are limited in the readily available literature. However, as a diazoalkene, this compound is expected to undergo similar carbene-generating pathways. The carbene derived from this compound would be a vinylcarbene, which could then react with an alkene to form a cyclopropane.

Diastereoselectivity and Enantioselectivity in Cyclopropane Formation

Diastereoselectivity and enantioselectivity are crucial aspects in the synthesis of complex molecules, ensuring the formation of specific stereoisomers rochester.eduwikipedia.orgscispace.com. In cyclopropanation reactions, the stereochemical outcome is largely dependent on the nature of the carbene (singlet or triplet state) and the reaction conditions, including the catalyst used wikipedia.orgfishersci.atfishersci.canih.govacs.orgcas.czunl.ptresearchgate.net.

Singlet carbenes generally react with alkenes in a concerted manner, leading to the retention of the alkene's stereochemistry in the resulting cyclopropane chem960.comfishersci.atfishersci.nlfishersci.ca. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans-disubstituted cyclopropane chem960.comfishersci.atfishersci.nl. Triplet carbenes, on the other hand, react via a stepwise diradical intermediate, which typically results in a mixture of stereoisomers due to bond rotation before ring closure fishersci.ca.

Despite the established understanding of stereocontrol in cyclopropanation using various diazo compounds, specific experimental data tables or detailed research findings regarding the diastereoselectivity and enantioselectivity in cyclopropane formation derived solely from this compound are not extensively detailed in the provided search results. The discussion on stereoselectivity for diazo compounds in cyclopropanation typically refers to other diazo precursors like diazoacetates or trifluorodiazoethane rochester.eduscispace.comnih.govcas.czresearchgate.net.

Stereochemical Aspects of Carbene Addition to Alkenes

As noted, the stereochemical outcome of carbene addition to alkenes is highly dependent on the carbene's spin state chem960.comfishersci.atfishersci.ca. Singlet carbenes add stereospecifically to alkenes, meaning the relative configuration of substituents on the alkene is preserved in the cyclopropane product chem960.comfishersci.atfishersci.nlfishersci.ca. This concerted mechanism implies that the two new carbon-carbon sigma bonds are formed simultaneously on the same face of the alkene chem960.comfishersci.nlfishersci.ca.

For the carbene generated from this compound, if it reacts as a singlet carbene, it would be expected to exhibit this stereospecificity. However, specific experimental details or data demonstrating the stereochemical aspects of carbene addition to alkenes originating from this compound are not available in the provided search results.

1,3-Dipolar Cycloadditions Involving Diazoalkenes

1,3-Dipolar cycloadditions are a powerful class of pericyclic reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring nih.govamericanelements.comontosight.ainih.gov. Diazo compounds are well-known 1,3-dipoles, characterized by having at least one mesomeric structure representing a charged dipole nih.govamericanelements.comnih.gov. The reaction is generally considered a concerted pericyclic process, often referred to as the Huisgen cycloaddition, and is stereospecific with respect to the dipolarophile nih.govontosight.ai.

This compound, as a diazoalkene, is capable of acting as a 1,3-dipole. One direct mention in the literature indicates that this compound undergoes cyclization to form pyrazoles nih.gov. This highlights its participation in intramolecular 1,3-dipolar cycloadditions.

Formation of Five-Membered Heterocyclic Rings (e.g., Pyrazoles, Pyrazolines, Dihydrofurans)

The 1,3-dipolar cycloaddition of diazo compounds with various dipolarophiles is a significant route to the synthesis of five-membered heterocycles nih.govamericanelements.comnih.govnih.gov209.59.186tubitak.gov.trresearchgate.netcdnsciencepub.combeilstein-journals.orgorganic-chemistry.orgmdpi.com.

Pyrazoles (PubChem CID: 1048) and Pyrazolines (PubChem CID: 66962): Diazo compounds readily react with alkenes to form pyrazolines, which can then be transformed into aromatic pyrazoles through an additional step, often involving oxidation or elimination of a substituent dergipark.org.trwikipedia.orgnih.gov209.59.186tubitak.gov.trresearchgate.netcdnsciencepub.combeilstein-journals.orgorganic-chemistry.orgmdpi.comthegoodscentscompany.comwikipedia.orgwikipedia.org. As mentioned, this compound itself is known to undergo cyclization to pyrazoles nih.gov. This suggests that it can form a pyrazoline intermediate which then aromatizes.

Dihydrofurans (PubChem CID: 70934): While less common for simple diazoalkenes, dihydrofurans can be formed from the reaction of α-diazo carbonyl compounds with electron-rich olefins, often proceeding through a carbonyl ylide intermediate or a cyclopropanation-ring opening-cyclization pathway tubitak.gov.trresearchgate.netcdnsciencepub.commdpi.com. Specific examples of dihydrofuran formation directly from this compound are not detailed in the provided search results.

Regioselectivity and Stereocontrol in 1,3-Dipolar Cycloadditions

Regioselectivity refers to the preference for the formation of one constitutional isomer over others when multiple possibilities exist, while stereocontrol dictates the formation of specific stereoisomers masterorganicchemistry.comnih.goveasychem.orglibretexts.orgpearson.com. In 1,3-dipolar cycloadditions, both electronic and steric effects influence the regioselectivity nih.govamericanelements.com. The reaction is generally stereospecific with respect to the dipolarophile, meaning the stereochemistry of the alkene or alkyne is conserved in the cycloadduct nih.govontosight.ai.

For diazo compounds reacting as 1,3-dipoles, the regioselectivity can be influenced by the substituents on both the dipole and the dipolarophile americanelements.comfishersci.co.uk. For instance, electron-rich diazo compounds tend to react rapidly with electron-poor alkenes americanelements.com.

Specific detailed research findings or data tables on the regioselectivity and stereocontrol specifically for this compound in its 1,3-dipolar cycloadditions are not provided in the search results. General principles of regioselectivity and stereocontrol for 1,3-dipolar cycloadditions involving diazo compounds would apply, but without specific experimental data for this compound, detailed findings cannot be presented.

Cycloaddition with Various Dipolarophiles (Alkenes, Alkynes)

1,3-Dipolar cycloadditions involving diazo compounds can occur with a variety of dipolarophiles, most commonly alkenes and alkynes nih.govamericanelements.comnih.gov209.59.186tubitak.gov.trmdpi.comthegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.ukfishersci.ca. When the dipolarophile is an alkene, pyrazolines are typically formed, which can then be converted to pyrazoles nih.gov209.59.186tubitak.gov.trmdpi.comthegoodscentscompany.comwikipedia.orgwikipedia.org. When the dipolarophile is an alkyne, aromatic pyrazoles are generally produced directly nih.govnih.gov209.59.186tubitak.gov.trorganic-chemistry.orgmdpi.comthegoodscentscompany.comwikipedia.orgwikipedia.orgfishersci.co.uk.

While this compound is known to cyclize to pyrazoles nih.gov, indicating its reactivity with an internal "alkyne-like" or "alkene-like" feature, specific experimental details or data tables illustrating its cycloaddition with external alkenes or alkynes as dipolarophiles are not available in the provided search results. The reactivity of this compound with various dipolarophiles would follow the general trends observed for other diazoalkenes, where the electronic and steric properties of both the diazo compound and the dipolarophile dictate the reaction outcome.

[2+2] Cycloadditions

[2+2] cycloadditions are fundamental reactions for constructing four-membered cyclobutane (B1203170) rings. nih.govkib.ac.cn While this compound itself does not typically participate directly in concerted [2+2] cycloadditions as a π-component, its derived intermediates, particularly alkylidenecarbenes, play a crucial role in forming cyclobutane derivatives, often through indirect or formal [2+2] pathways. acs.orgresearchgate.net

Formation of Cyclobutane Derivatives

The formation of cyclobutane derivatives from this compound systems often proceeds via the intermediacy of vinylcarbenoids or alkylidenecarbenes, generated through the decomposition of the diazo compound, frequently catalyzed by transition metals. rsc.orgcapes.gov.brajol.infosqu.edu.om These carbenes are highly reactive species. While their most common reaction with alkenes is [2+1] cyclopropanation, rsc.orgajol.infosqu.edu.omresearchgate.netacs.org the resulting cyclopropane derivatives can sometimes undergo subsequent rearrangements or further cycloadditions that formally lead to cyclobutane structures. For instance, vinyldiazomethanes can generate cyclopropenes via metallovinyl carbenes, and these cyclopropenes can then engage in [2+n] cycloaddition reactions, where n=2 would yield a four-membered ring system. researchgate.net

Photochemical [2+2] cycloadditions are well-established for the synthesis of strained four-membered rings from two alkene molecules. libretexts.orgresearchgate.netaklectures.com Similarly, thermal [2+2] cycloadditions of ketenes with alkenes also yield cyclobutane products. libretexts.org In the context of diazo compounds, while direct [2+2] processes are less common, the reactivity of the derived carbenes or their subsequent products can lead to cyclobutane scaffolds. For example, gold-catalyzed reactions involving alkylidenecarbene synthons have been shown to lead to cyclobutenes via [2+2] cycloaddition. acs.org

Electrophilic Nature of Alkylidenecarbenes in [2+2] Cycloadditions

Alkylidenecarbenes, generated from this compound and its derivatives, are highly reactive and electrophilic intermediates. ajol.infosqu.edu.omnih.govbham.ac.ukresearchgate.net The electrophilicity of the carbene carbon is a critical factor influencing their reactivity. acs.org This electrophilic character enables them to react with electron-rich substrates. In the context of [2+2] cycloadditions, while the direct involvement of the electrophilic alkylidenecarbene as a nih.gov component in a concerted [2+2] reaction is not the primary mode, their electrophilic nature drives initial bond-forming events, such as cyclopropanation, which can then rearrange or participate in subsequent reactions to afford cyclobutane derivatives. rsc.orgacs.orgresearchgate.netajol.infosqu.edu.om

Higher-Order Cycloadditions ([4+3], [4+4], [6+4]) with Unsaturated Diazo Species

Unsaturated diazo compounds, including this compound derivatives, can participate in higher-order cycloaddition reactions, particularly [4+3] cycloadditions, which are valuable for constructing seven-membered rings. Higher-order dipolar cycloadditions of diazo compounds can occur when the diazo system contains more than four π-electrons, following selection rules similar to isoelectronic polyenes, and being allowed in the suprafacial-suprafacial mode when the total number of participating electrons is 4n+2. cdnsciencepub.com

[4+3] Cycloadditions: Rhodium(II)-catalyzed reactions of vinyldiazomethane derivatives are prominent in [4+3] cycloadditions. For instance, the rhodium-catalyzed [4+3] cycloaddition between methyl 2-(siloxy)vinyldiazoacetate and pyrroles results in the enantioselective synthesis of highly functionalized tropanes (8-azabicyclo[3.2.1]octa-2,6-dienes). capes.gov.br This reaction proceeds via a rhodium-carbenoid intermediate and involves a tandem cyclopropanation/Cope rearrangement mechanism. capes.gov.br

Another significant example is the silver-catalyzed formal [4+3] cycloaddition of 1,3-dienes with vinyl-N-triftosylhydrazones, which serve as efficient in situ sources of highly unstable vinylcarbenes (including unsubstituted vinylcarbene derived from vinyldiazomethane). rsc.orgchemrxiv.orgresearchgate.net This methodology provides a practical approach to 1,4-cycloheptadienes with high yields and predictable stereochemistry. chemrxiv.orgresearchgate.net The proposed mechanism for this silver-catalyzed [4+3] cycloaddition also involves a tandem cyclopropanation/Cope rearrangement. chemrxiv.org Furthermore, dearomative [4+3] cycloadditions of furans with vinyl-N-triftosylhydrazones have also been reported. rsc.org

[4+4] and [6+4] Cycloadditions: While [4+3] cycloadditions are well-documented for unsaturated diazo species like vinyldiazomethanes, specific examples of direct [4+4] or [6+4] cycloadditions involving this compound or its direct derivatives are less commonly reported in the literature. The general principles of higher-order dipolar cycloadditions suggest their theoretical possibility for extended diazo systems, but practical applications with this compound specifically for these ring sizes are not widely explored. cdnsciencepub.com

Sigmatropic Rearrangements of this compound Systems

Sigmatropic rearrangements are pericyclic reactions involving the concerted reorganization of electrons and bonds within a molecule. This compound systems, particularly after the generation of carbene intermediates, are known to undergo various sigmatropic rearrangements.

Cope Rearrangement in Vinyldiazomethane-Derived Systems

The Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a significant reaction observed in systems derived from vinyldiazomethane. This rearrangement often occurs in tandem with other carbene-mediated reactions. For instance, the rhodium(II)-catalyzed decomposition of vinyldiazomethanes to vinylcarbenoids in the presence of oxygenated dienes leads to the regioselective synthesis of cycloheptadienes through a tandem cyclopropanation/Cope rearrangement. capes.gov.br

capes.gov.brnih.gov-Sigmatropic Rearrangements

Metal carbenes, which are readily generated from diazo compounds like this compound, are known to undergo various rearrangements, including nih.govcapes.gov.br-sigmatropic rearrangements (also referred to as 1,2-migrations or Stevens rearrangements). ajol.info These rearrangements involve the migration of a group from one atom to an adjacent atom. In the context of diazo compounds, upon dinitrogen extrusion and metal carbene formation, selective 1,2-migrations can occur, leading to structurally diverse cyclic products. nih.gov This type of rearrangement is a general feature of carbene chemistry and contributes to the broad synthetic utility of this compound systems.

Detailed Research Findings: Representative Cycloaddition Data

The following table summarizes selected data from higher-order cycloadditions involving vinyldiazomethane derivatives, highlighting yields and, where applicable, enantiomeric excess (ee).

Table 1: Representative Higher-Order Cycloaddition Reactions of Vinyldiazomethane Derivatives

| Reaction Type | Vinyldiazomethane Derivative / Precursor | Reactant(s) | Catalyst | Product Class | Yield (%) | Enantiomeric Excess (ee) (%) | Citation |

| [4+3] Cycloaddition | Methyl 2-(siloxy)vinyldiazoacetate | Pyrroles | Rhodium(II) catalyst | Tropanes | Moderate to High | Up to 97% (for specific derivatives) | capes.gov.br |

| Formal [4+3] Cycloaddition (via vinylcarbene) | Vinyl-N-triftosylhydrazones | 1,3-Dienes | Silver(I) catalyst | 1,4-Cycloheptadienes | Up to 98% | Predictable stereochemistry | chemrxiv.orgresearchgate.net |

| Tandem Cyclopropanation/Cope Rearrangement | Vinyldiazomethanes | Oxygenated Dienes | Rhodium(II) catalyst | Cycloheptadienes | Not specified | Not specified | capes.gov.br |

| Tandem Cyclopropanation/Cope Rearrangement | Vinyldiazomethanes | Pyrroles | Rhodium(II) carboxylate | Functionalized Tropanes | Not specified | Best achieved with chiral auxiliaries | emory.edu |

Strategic Applications of 1 Diazo 2 Propene in Complex Organic Synthesis and Methodologies

Construction of Carbocyclic Ring Systems

1-Diazo-2-propene is a valuable precursor for the construction of carbocyclic ring systems, particularly cyclopropanes, through carbene or carbenoid-mediated reactions. The decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper, generates highly reactive carbenes fishersci.atsigmaaldrich.comfishersci.co.ukfishersci.fi. In the case of this compound, this process yields a vinylcarbene, which can undergo [2+1] cycloaddition reactions with olefins to form vinylcyclopropanes chem960.comuni.lu. This method is particularly effective for simultaneously forming two new carbon-carbon bonds, making it a powerful tool in synthetic chemistry fishersci.at.

Research has demonstrated the utility of this compound (vinyldiazomethane) in the vinylcyclopropanation of olefins, often proceeding via rhodium-stabilized vinylcarbenoids chem960.com. This approach allows for the introduction of a cyclopropane (B1198618) ring bearing a vinyl group, which can be further functionalized.

Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Compounds (e.g., Indoles, Pyrroles, Oxazines, Azetidines)

This compound exhibits reactivity that can lead to the formation of various heterocyclic compounds. A notable application involves its C-alkylation capabilities, where 3-diazopropene can alkylate substrates such as 3-cyanocoumarin (B81025) to yield 4-allyl-3-cyanocoumarin wikipedia.orgnih.gov. This reaction demonstrates the compound's utility in forming new carbon-carbon bonds adjacent to existing heterocyclic systems.

Furthermore, 3-diazopropene itself can undergo isomerization to form pyrazole, a five-membered nitrogen-containing heterocycle wikipedia.orgnih.gov. This intrinsic reactivity highlights its potential as a precursor for heterocyclic scaffolds. While diazo compounds generally are employed in the synthesis of a broad range of nitrogen and oxygen heterocycles through various mechanisms like 1,3-dipolar cycloadditions or C-H activation/annulation sequences americanelements.comontosight.aifishersci.nl, specific detailed research findings for this compound in the synthesis of indoles, pyrroles, oxazines, or azetidines were not extensively found in the provided search results. However, its ability to generate reactive carbenoids and participate in cycloaddition reactions suggests a broader potential in this area.

Selective Functionalization of C-H, O-H, N-H, and Si-H Bonds

Diazo compounds are widely recognized for their ability to facilitate the selective functionalization of C-H, O-H, N-H, and Si-H bonds, primarily through the generation of highly reactive carbene or metallocarbene intermediates fishersci.atsigmaaldrich.comfishersci.co.ukfishersci.fi. These intermediates can insert into various X-H bonds, forming new C-X bonds fishersci.atsigmaaldrich.comfishersci.co.uk.

While diazo compounds in general have been successfully applied in C-H bond functionalization, including both directed and undirected approaches, and in O-H and N-H insertion reactions, specific detailed research findings or data tables focusing solely on the selective functionalization of C-H, O-H, N-H, and Si-H bonds using this compound were not extensively found in the provided search results. However, the allylic nature of this compound, leading to a vinylcarbene, suggests its potential to undergo similar insertion reactions, possibly with unique regioselectivity or reactivity profiles due to the presence of the alkene moiety. For instance, the formation of ylides followed by proton migration is a known pathway for metal carbene X-H insertion reactions with cyclic α-diazo ketones.

Homologation Reactions (e.g., Arndt-Eistert Homologation)

Homologation reactions involve increasing the carbon chain length of a molecule, typically by one methylene (B1212753) (−CH2−) unit. Diazo compounds, particularly diazomethane (B1218177) and α-diazo carbonyl compounds like the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate), are well-established reagents for homologation, such as in the Arndt-Eistert synthesis. This reaction sequence converts a carboxylic acid to a higher carboxylic acid homologue via a diazoketone intermediate and subsequent Wolff rearrangement.

Despite the broad utility of diazo compounds in homologation, specific detailed research findings or data tables demonstrating the direct application of this compound in homologation reactions like the Arndt-Eistert homologation were not extensively found in the provided search results. While this compound could conceptually form a diazoketone if reacted with an acid halide, its allylic nature might introduce alternative reaction pathways (e.g., cyclization) that could compete with or modify the typical homologation sequence.

Olefination Strategies (e.g., Barton-Kellogg Reaction)

Olefination strategies are crucial for the formation of carbon-carbon double bonds. The Barton-Kellogg olefination, for instance, is a coupling reaction between a diazo compound and a thioketone to synthesize steric alkenes, often requiring a trivalent phosphine (B1218219) for desulfurization. Other olefination methods also utilize diazo compounds as precursors to carbenes, which can react with carbonyl compounds or other substrates to form olefins.

Specific detailed research findings or data tables demonstrating the direct application of this compound in olefination strategies like the Barton-Kellogg reaction were not extensively found in the provided search results. However, given that diazo compounds are general precursors for carbenes used in olefination, this compound, through its vinylcarbene intermediate, holds potential for novel olefination pathways, possibly leading to dienes or other unsaturated systems with unique stereochemical control.

Asymmetric Synthesis and Enantioselective Transformations of Chiral Building Blocks

Asymmetric synthesis, focusing on the enantioselective formation of chiral molecules, is a cornerstone of modern organic chemistry. Diazo compounds have been instrumental in this field, particularly in asymmetric cyclopropanation and other carbenoid reactions, often employing chiral transition metal catalysts (e.g., copper or rhodium complexes). These reactions allow for the creation of new stereocenters with high enantiomeric excess.

While diazo compounds like ethyl diazoacetate have been extensively studied for their role in asymmetric transformations, including additions to aldehydes for the synthesis of chiral diols, specific detailed research findings or data tables demonstrating the direct application of this compound in asymmetric synthesis and enantioselective transformations were not extensively found in the provided search results. However, the ability of this compound to generate a vinylcarbene, a species with inherent chirality potential depending on substituents, suggests that with appropriate chiral catalysts, it could be a valuable reagent for enantioselective cyclopropanations or other transformations, leading to chiral vinyl-substituted products.

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where the product of one step becomes the reactant for the next, without isolation of intermediates. These sequences are highly efficient, offering high atom economy, reduced waste, and simplified synthetic procedures. Diazo compounds are frequently integrated into such sequences due to the high reactivity and versatility of the carbenes or carbenoids they generate, enabling multiple bond-forming events in a single pot sigmaaldrich.comfishersci.co.uk.

While diazo compounds are broadly recognized for their utility in cascade and tandem reactions, facilitating complex molecular constructions, specific detailed research findings or data tables illustrating the direct integration of this compound into such multi-step sequences were not extensively found in the provided search results. However, the inherent reactivity of this compound to form a vinylcarbene, which can undergo cyclization, insertion, or addition reactions, makes it an ideal candidate for designing novel cascade processes that rapidly build molecular complexity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Diazo-2-propene, and how can experimental reproducibility be ensured?

- Methodological Answer : Prioritize stepwise protocols, such as diazo transfer reactions using precursors like propargyl amines with nitrosating agents (e.g., NaNO₂/HCl). Document reaction conditions (temperature, solvent polarity, stoichiometry) to ensure reproducibility. Include controls for side reactions (e.g., dimerization) and validate purity via TLC or HPLC . Safety protocols for handling explosive diazo compounds should emphasize inert atmospheres (N₂/Ar) and remote monitoring tools .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of / NMR to confirm diazo-group resonance (δ ~200–250 ppm for C≡N) and IR for N stretching (~2100 cm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable. For trace analysis, employ GC-MS with non-polar columns to avoid decomposition .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Design accelerated stability studies under varied temperatures (e.g., –20°C, 4°C, RT) and atmospheres (air vs. N₂). Monitor decomposition via UV-Vis (λmax shifts) or NMR. Use Arrhenius modeling to predict shelf life. Store in amber vials with molecular sieves to mitigate moisture-induced degradation .

Q. What are the common reaction pathways of this compound in cycloaddition or alkylation reactions?

- Methodological Answer : Map reactivity using model substrates (e.g., electron-deficient alkenes for [3+2] cycloadditions). Track regioselectivity via NMR kinetics. Compare solvent effects (polar aprotic vs. non-polar) and catalyst systems (e.g., Rh(OAc) for carbene transfer). Include negative controls (e.g., without catalyst) to isolate thermal pathways .

Advanced Research Questions

Q. How can mechanistic studies integrate computational modeling with experimental data to elucidate this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers. Validate with kinetic isotope effects (KIE) or Hammett plots. Use in situ FTIR or Raman spectroscopy to detect transient intermediates. Align computational predictions with experimental yields and selectivity metrics .

Q. How should researchers address contradictions in reported reactivity data (e.g., divergent regioselectivity in cyclopropanations)?

- Methodological Answer : Conduct meta-analyses of literature data to identify variables (e.g., solvent, catalyst loading). Replicate key studies under standardized conditions. Use sensitivity analysis to quantify the impact of minor parameter changes. Publish null results to clarify boundary conditions .

Q. What novel applications of this compound can be explored in asymmetric catalysis or bioorthogonal chemistry?

- Methodological Answer : Screen chiral ligands (e.g., bisoxazolines) for enantioselective carbene transfers. Employ high-throughput robotics to test >100 ligand-substrate combinations. For bioorthogonal studies, functionalize diazo groups with fluorogenic tags and monitor reactivity in cellular lysates via LC-MS/MS .

Q. What decomposition pathways dominate under photolytic or thermal conditions, and how can they be suppressed?

- Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption) to identify photodegradation intermediates. Perform thermogravimetric analysis (TGA) coupled with MS to track gas evolution. Develop stabilizing additives (e.g., radical scavengers) and compare half-lives via Arrhenius plots .

Data Analysis and Validation Guidelines

- Contradiction Resolution : Apply triangulation by combining quantitative (e.g., kinetic data) and qualitative (e.g., crystallographic evidence) methods. Use statistical tools (ANOVA, Bayesian inference) to assess significance of conflicting results .

- Mixed-Methods Design : Align computational models with experimental observations through iterative refinement. For example, adjust force fields in MD simulations to match observed reaction trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.